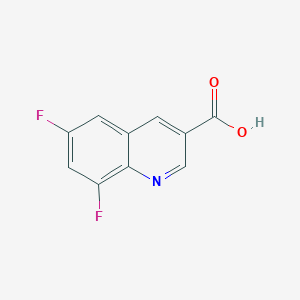

6,8-Difluoroquinoline-3-carboxylic acid

Description

6,8-Difluoroquinoline-3-carboxylic acid (CAS 228728-19-6, MFCD00973973) is a fluorinated quinoline derivative with the molecular formula C10H5F2NO3 (average mass: 225.15 g/mol). Its structure features a quinoline backbone substituted with fluorine atoms at positions 6 and 8, a carboxylic acid group at position 3, and a hydroxyl group at position 4 (4-hydroxy) . This compound is synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions, achieving an 86.5% yield . Key applications include its role as an intermediate in medicinal chemistry, particularly in developing inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) for cancer therapy and antimicrobial agents .

Properties

Molecular Formula |

C10H5F2NO2 |

|---|---|

Molecular Weight |

209.15 g/mol |

IUPAC Name |

6,8-difluoroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |

InChI Key |

GCCSAZNSPKVNOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoroquinoline-3-carboxylic acid typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts like silver nitrate or copper(II) triflate .

Industrial Production Methods

Industrial production of 6,8-Difluoroquinoline-3-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline-3-methanol.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6,8-Difluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It is a potential candidate for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a component in liquid crystal displays.

Mechanism of Action

The mechanism of action of 6,8-Difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues. These interactions can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Monofluoro Derivatives

- 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63463-20-7, similarity: 0.94): Lacks the 8-fluoro substituent, reducing electron-withdrawing effects and altering binding interactions. Retains the 4-hydroxy and 3-carboxylic acid groups, but lower lipophilicity (predicted XLogP3: ~1.8 vs. 2.1 for the difluoro analog) may impact membrane permeability .

- Biological activity differences are noted in antimicrobial assays, with lower efficacy compared to 6,8-difluoro derivatives .

Difluoro Derivatives with Varied Substituent Positions

- 7,8-Difluoroquinoline-3-carboxylic acid (CAS 318685-41-5): Fluorines at positions 7 and 8 (vs. 6 and 8) create distinct electronic environments. The absence of a 4-hydroxy group reduces hydrogen-bonding capacity, lowering solubility (predicted PSA: 52.7 Ų vs. 79.1 Ų for 6,8-difluoro-4-hydroxy) . This compound shows weaker inhibitory activity against ALDH1A1 in preliminary assays .

- 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (CAS 1242260-55-4): Replacement of 4-hydroxy with an amino group enhances basicity (pKa ~5.2 vs. ~3.8 for the hydroxyl analog). This modification improves interaction with cationic targets, such as bacterial DNA gyrase, but increases toxicity risks (GHS hazard statement: H302) .

Halogen-Substituted Analogs

- 6,8-Dichloroquinoline-3-carboxylic acid: Chlorine atoms (larger and more electronegative than fluorine) increase molecular weight (avg. mass: 242.06 g/mol) and lipophilicity (XLogP3: 3.5). This compound exhibits stronger antimicrobial activity but higher cytotoxicity .

- 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester (CAS 1242260-74-7): Bromine at position 4 introduces steric bulk, reducing enzymatic hydrolysis rates of the ester group. Used as a prodrug, it shows improved oral bioavailability compared to the carboxylic acid form .

Table 1: Key Properties of 6,8-Difluoroquinoline-3-carboxylic Acid and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.